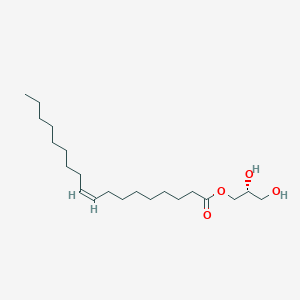
Monoolein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoolein is a chemical compound with the molecular formula C21H40O4 It is an ester formed from the reaction between a dihydroxypropyl group and an octadecenoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Monoolein typically involves the esterification of (9z)-Octadec-9-enoic acid with (2r)-2,3-Dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Monoolein can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Drug Delivery Systems
1.1 Nanomedicine for Chronic Lung Diseases
Monoolein is extensively utilized in nanomedicine, particularly for developing advanced drug delivery systems aimed at managing chronic lung diseases such as asthma, chronic obstructive pulmonary disease (COPD), and lung cancer. Its ability to form liquid crystalline structures allows for the encapsulation and targeted delivery of therapeutic agents directly to diseased tissues in the lungs. Recent studies have shown that this compound-based nanocarriers can enhance therapeutic outcomes while minimizing adverse reactions associated with conventional therapies .
1.2 Cubosome Formulations
Cubosomes, which are nanostructured lipid carriers formed from this compound, have shown promise in modifying cellular lipid profiles and enhancing drug uptake in cancer cells. Research indicates that these formulations can induce lipid droplet accumulation and affect mitochondrial functions in HeLa cells, suggesting potential applications in cancer therapy . The unique cubic phase structure of this compound improves the solubilization capacity of drugs, making it a valuable component in modern drug delivery systems.
1.3 Liposomal Nanoparticles
This compound has also been investigated as a component of liposomal nanoparticles for antifungal applications. Studies have demonstrated that this compound-based liposomes can encapsulate phytocompounds with significant antifungal activity against various Candida species. These formulations exhibited dose-dependent cytotoxicity and improved macrophage survival rates compared to non-encapsulated compounds .
Biosensing Technologies
2.1 Wireless Capacitive Sensors
Recent advancements have explored the use of this compound-coated wireless capacitive sensors for assessing skin hydration levels. These sensors leverage the hygroscopic properties of this compound to detect changes in moisture content accurately. Experimental results indicate that the capacitance of these sensors is significantly influenced by water absorption, highlighting their potential for non-invasive monitoring of skin conditions .
Case Studies
Mecanismo De Acción
The mechanism of action of Monoolein involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active components that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2r)-2,3-Dihydroxypropyl (9z,12z)-Octadeca-9,12-dienoate
- (2r)-2,3-Dihydroxypropyl (9z,12z,15z)-Octadeca-9,12,15-trienoate
Uniqueness
Monoolein is unique due to its specific structural configuration and the presence of both hydroxyl and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
Propiedades
Número CAS |
129731-08-4 |
|---|---|
Fórmula molecular |
C21H40O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
[(2R)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |
Clave InChI |
RZRNAYUHWVFMIP-GDCKJWNLSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CO)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















